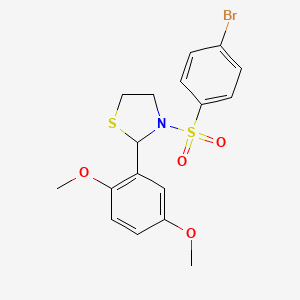
3-(4-Bromophenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a thiazolidine derivative that contains a sulfonyl group and a bromophenyl group, as well as a dimethoxyphenyl group. Its unique structure and properties make it an interesting target for investigation in various fields of science.
Applications De Recherche Scientifique
Antiproliferative Activity Against Human Cancer Cell Lines : A study by Chandrappa et al. (2008) synthesized derivatives of thiazolidine-2,4-dione, including compounds related to 3-(4-Bromophenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine. These compounds were evaluated for their antiproliferative activity against various human cancer cell lines, demonstrating significant antiproliferative effects, particularly on carcinoma cell lines (Chandrappa et al., 2008).
Tumor Inhibitory Studies : Another research by Kumar et al. (2015) focused on 4-thiazolidinone derivatives, finding that certain compounds showed considerable cytotoxicity against leukemic cell lines and also demonstrated significant antiproliferative activity in vivo in mouse tumor tissue (Kumar et al., 2015).
Pharmacological Properties : Vigorita et al. (1988) evaluated thiazolidinone derivatives for their anti-histamine, anti-inflammatory, analgesic, and anti-pyretic properties. The study found significant activity in inhibiting carrageenin-induced edema and demonstrated analgesic effects comparable to reference drugs (Vigorita et al., 1988).
Antimicrobial Activity : Research on thiazolidinone derivatives also extends to antimicrobial properties. Gouda et al. (2010) synthesized thiazolidin-4-one and related derivatives, evaluating them as antimicrobial agents. Some of these compounds exhibited promising activities against various microbial strains (Gouda et al., 2010).
Molecular Structure Studies : The molecular structure and vibrational spectra of thiazolidinone derivatives have also been investigated to understand their properties better. Kavitha et al. (2018) studied the structure and spectra of 1,3-thiazolidin-4-one and its selenium analogue, providing insights into their molecular parameters (Kavitha et al., 2018).
Synthesis of New Derivatives for Biological Activity : The continuous synthesis of new derivatives of thiazolidinone and evaluating their biological activities is a recurring theme in research. This includes studies on their antioxidant, antitumor, and antimicrobial properties, as evidenced by the works of Gouda and Abu‐Hashem (2011) and others (Gouda & Abu‐Hashem, 2011).
Investigations into Tautomeric Behavior : The tautomeric behavior of thiazolidinone derivatives, which is relevant to their pharmaceutical and biological activities, has been investigated using various spectroscopic methods. Erturk et al. (2016) conducted a study to identify the tautomeric forms of a thiazolidinone derivative, providing insights into its molecular conformation (Erturk et al., 2016).
Propriétés
IUPAC Name |
3-(4-bromophenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S2/c1-22-13-5-8-16(23-2)15(11-13)17-19(9-10-24-17)25(20,21)14-6-3-12(18)4-7-14/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOIMNAYEYRBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

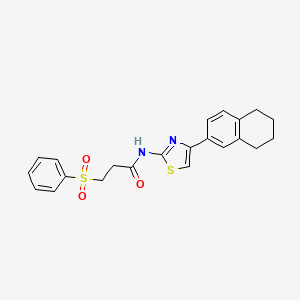
![N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2439940.png)
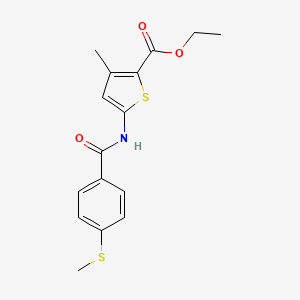
![6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2439944.png)
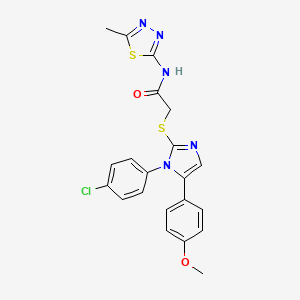
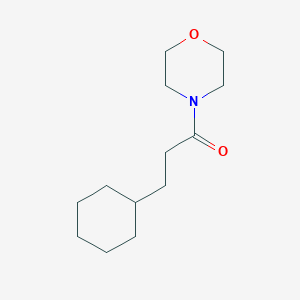


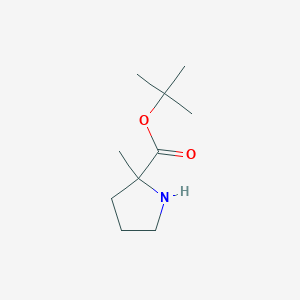
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2439951.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2439952.png)

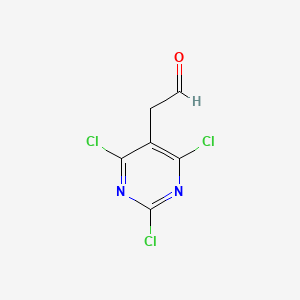
![4-(4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B2439960.png)